2-(Quinolin-6-yl)propanoic acid
Description
Contextualizing Quinoline-Based Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research
Quinoline (B57606), a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgnih.gov This designation stems from their ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgnih.gov The quinoline nucleus is a key structural component in numerous natural products, particularly alkaloids, and synthetic compounds with therapeutic applications. researchgate.netrsc.orgfrontiersin.org
The versatility of the quinoline scaffold allows for functionalization at various positions on the ring, enabling the fine-tuning of its physicochemical and biological properties. frontiersin.org This adaptability has been exploited by medicinal chemists to design and synthesize a vast library of quinoline derivatives with activities including:
Anticancer: Quinoline-based compounds have shown significant potential as anticancer agents, with some acting as topoisomerase and kinase inhibitors. nih.govnih.gov
Antimalarial: The quinoline core is famously found in antimalarial drugs like chloroquine (B1663885) and mefloquine. rsc.org
Antibacterial and Antiviral: Researchers have developed quinoline derivatives with potent activity against various bacterial and viral strains. nih.gov
Anti-inflammatory: Certain quinoline compounds have demonstrated anti-inflammatory properties. rsc.org
Neuroprotective: The potential of quinoline derivatives in treating neurodegenerative diseases is an active area of research. researchgate.net
The sustained interest in quinoline scaffolds is driven by their proven track record in drug discovery and the continuous development of new synthetic methodologies that facilitate the creation of novel analogs with improved efficacy and safety profiles. rsc.orgfrontiersin.org
Rationale for Investigating 2-(Quinolin-6-yl)propanoic Acid as a Privileged Structure in Academic Research
The specific compound, this compound, combines the privileged quinoline scaffold with a propanoic acid moiety. This combination is of particular interest to researchers for several reasons. The propanoic acid group can significantly influence the molecule's pharmacokinetic properties, such as its solubility and ability to interact with specific biological targets.
While direct research on the biological activities of this compound itself is not extensively detailed in the provided search results, the rationale for its investigation can be inferred from studies on related structures. For instance, the introduction of a carboxylic acid group to a quinoline scaffold has been shown to enhance the selectivity of compounds for cancer cells. nih.gov This is attributed to the potential for the carboxylic acid to exist in an unionized form in the acidic microenvironment of tumors, thereby facilitating its uptake by cancer cells. nih.gov
Furthermore, the propanoic acid side chain offers a handle for further chemical modification, allowing for the synthesis of a diverse range of derivatives. This is a key feature of a privileged structure, as it enables the exploration of structure-activity relationships (SAR) to optimize the compound's biological activity. The position of the propanoic acid group at the 6-position of the quinoline ring is also significant, as substitutions at different positions are known to have a profound impact on the pharmacological profile of the resulting compound. frontiersin.orgrsc.org
Historical Development and Evolution of Quinoline Derivatives Research Relevant to Propanoic Acid Moieties
The journey of quinoline derivatives in medicinal chemistry is a long and storied one, with early research heavily focused on their antimalarial properties. The discovery of quinine, a natural alkaloid, as an effective treatment for malaria spurred the synthesis of numerous synthetic quinoline analogs. rsc.org
Over the decades, research has expanded to explore the potential of quinoline derivatives in a multitude of therapeutic areas. The development of synthetic methods has been a crucial driver of this evolution, with classical methods giving way to more efficient and environmentally friendly approaches, such as microwave-assisted synthesis and the use of green catalysts. rsc.orgfrontiersin.org
The incorporation of carboxylic acid functionalities, including propanoic acid, into quinoline scaffolds represents a more recent and targeted approach in drug design. This strategy has been particularly prominent in the development of anticancer agents and inhibitors of specific enzymes. For example, research has been conducted on quinoline carboxylic acid derivatives as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. nih.gov
The evolution of research in this area reflects a growing understanding of the molecular mechanisms underlying various diseases and the importance of designing drugs with specific target interactions and favorable pharmacokinetic profiles. The strategic combination of the proven quinoline scaffold with functional groups like propanoic acid exemplifies the rational drug design principles that guide modern medicinal chemistry research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-6-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEAPGRLLGDEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597605 | |
| Record name | 2-(Quinolin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959585-30-9 | |
| Record name | α-Methyl-6-quinolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959585-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Quinolin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Quinolin 6 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Quinolin-6-yl)propanoic acid, providing unambiguous assignment of protons and carbons within the molecule.
¹H NMR spectroscopy is instrumental in identifying the chemical environment of each proton. For instance, in a related series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the protons on the quinoline (B57606) ring exhibit characteristic chemical shifts and coupling patterns. nih.gov For example, the C-2 and C-3 protons of the quinoline ring typically appear as doublets, while the C-5, C-7, and C-8 protons show distinct doublet, double-doublet, and triplet signals, respectively. nih.gov The methyl group of the propanoic acid moiety would be expected to produce a singlet in the aliphatic region of the spectrum. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule. In similar quinoline derivatives, aromatic carbons resonate in the downfield region (typically δ 119-150 ppm), while aliphatic carbons, such as the methyl and methylene (B1212753) groups of the propanoic acid side chain, appear in the upfield region. nih.govdocbrown.info The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing at a significantly downfield chemical shift. docbrown.info
2D NMR techniques , such as COSY (Correlation Spectroscopy), are crucial for confirming the connectivity between protons. nih.govresearchgate.net By revealing correlations between adjacent protons, COSY spectra help to definitively assign the signals of the quinoline ring and the propanoic acid side chain. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Derivatives.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline H-2 | Doublet | Aromatic Region (119-150) |
| Quinoline H-3 | Doublet | Aromatic Region (119-150) |
| Quinoline H-4 | Aromatic Multiplet | Aromatic Region (119-150) |
| Quinoline H-5 | Doublet | Aromatic Region (119-150) |
| Quinoline H-7 | Doublet of Doublets | Aromatic Region (119-150) |
| Quinoline H-8 | Doublet | Aromatic Region (119-150) |
| Propanoic Acid CH | Quartet | Aliphatic Region |
| Propanoic Acid CH₃ | Doublet | Aliphatic Region |
| Carboxylic Acid COOH | Broad Singlet | Downfield (e.g., ~170-180) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized prediction based on related structures.
Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations present in this compound.
FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. nih.gov The C=C and C=N stretching vibrations of the quinoline ring typically appear in the 1400-1600 cm⁻¹ region. nih.gov C-H stretching vibrations of the aromatic quinoline ring and the aliphatic propanoic acid chain are expected in the 2800-3100 cm⁻¹ range.
Raman spectroscopy , being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of Raman spectra of quinoline derivatives, often supported by Density Functional Theory (DFT) calculations, allows for the unambiguous characterization of the main vibrational bands. researchgate.net Vibrations belonging to the quinoline ring are often resonantly enhanced and can be studied selectively. researchgate.net
Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for this compound.
| Functional Group/Vibration | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=O Stretch (Carboxylic Acid) | ~1700 (strong) | ~1700 |
| C=C and C=N Stretch (Quinoline) | 1400-1600 | 1400-1600 |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | |
| Quinoline Ring Vibrations | Various bands | Various bands |
Mass Spectrometry (MS) Techniques for Molecular Integrity Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₂H₁₁NO₂). rsc.org This technique is crucial for verifying the identity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound, although derivatization might be necessary to increase its volatility. The mass spectrum obtained from GC-MS reveals the molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could involve the loss of the carboxylic acid group (-COOH), the ethyl group (-CH₂CH₃), or cleavage of the bond between the quinoline ring and the propanoic acid side chain. The fragmentation of propanoic acid itself typically shows characteristic peaks corresponding to the loss of a hydroxyl radical, a water molecule, or an ethyl group. docbrown.info
X-ray Diffraction Analysis for Solid-State Structure Determination and Intermolecular Interaction Insights
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions
UV-Vis spectroscopy is employed to investigate the electronic properties of this compound by measuring its absorption of ultraviolet and visible light. The quinoline ring system acts as the primary chromophore, responsible for the characteristic absorption bands.
The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands corresponding to π-π* and n-π* electronic transitions. nih.gov Quinoline derivatives are known to have electron-donating properties and exhibit intense π-π* transitions. nih.gov The absorption maxima (λ_max) and molar absorptivity values provide information about the electronic structure of the molecule. The solvent can influence the position and intensity of these bands. For instance, UV-Vis spectra of some quinoline derivatives have been recorded in water and ethanol (B145695) to observe these effects. researchgate.net The presence of the propanoic acid group may cause a slight shift in the absorption bands compared to unsubstituted quinoline.
Computational and Theoretical Investigations into 2 Quinolin 6 Yl Propanoic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Potential Energy Surfaces
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry, electronic structure, and potential energy surfaces of molecules like 2-(Quinolin-6-yl)propanoic acid. These computational methods allow for the theoretical determination of stable conformations and the analysis of vibrational properties. For instance, studies on similar quinoline (B57606) derivatives, such as (5-chloro-quinolin-8-yloxy) acetic acid, have successfully used DFT with basis sets like 6-31G* and 6-311++G** to identify stable conformations in the gas phase. scirp.org This approach, often combined with methodologies like Pulay's scaled quantum mechanical force field (SQMFF), enables the accurate assignment of vibrational spectra by fitting theoretical wavenumber values to experimental data. scirp.org
The electronic properties and reactivity of quinoline derivatives are significantly influenced by their electronic structure. Theoretical calculations can predict the site of reactions, such as alkylation, by analyzing the nucleophilic character of different atoms within the molecule. nih.gov For example, in quinolin-2-one, DFT calculations can help predict whether substitution will occur at the nitrogen or oxygen atom. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Associated Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and reactivity.
In studies of quinoline derivatives, the HOMO and LUMO are often found to be localized on the quinoline ring system, indicating that these orbitals are primarily of a π-antibonding nature. scirp.org The energy of these orbitals and their gap can be influenced by substituents on the quinoline scaffold. For instance, theoretical studies on 6-(thiophen-2-yl)indolizino[3,2-c]quinolines have demonstrated that the HOMO-LUMO gap can be fine-tuned by the introduction of different functional groups, which in turn affects their photophysical properties. researchgate.net Analysis based on fractional atomic orbital contributions and molecular orbital energy levels can be used to predict spectral shifts. researchgate.net
Table 1: Predicted Electronic Properties of a Quinoline Derivative
| Property | Value |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the structural elucidation of novel compounds.
NMR Chemical Shifts: Machine learning models, particularly those based on Graph Neural Networks (GNNs), have shown significant promise in accurately predicting 1H NMR chemical shifts. nih.gov These models can be trained on large datasets of known structures and their corresponding spectra to achieve high accuracy, with mean absolute errors (MAE) as low as 0.10 ppm in some cases. nih.gov
Vibrational Frequencies: DFT calculations are widely used to predict the vibrational frequencies (IR and Raman spectra) of molecules. scirp.org By calculating the harmonic vibrational wavenumbers for an optimized molecular geometry, researchers can assign the observed spectral bands to specific vibrational modes. scirp.orgscirp.org For example, in the analysis of (5-chloro-quinolin-8-yloxy) acetic acid, DFT calculations helped to assign bands corresponding to C-H, CH2, and COO group vibrations. scirp.org The calculated frequencies are often scaled to better match experimental values. scirp.org
Table 2: Predicted Spectroscopic Data for a Quinoline Derivative
| Parameter | Predicted Value |
| 1H NMR Chemical Shift (ppm) | |
| 13C NMR Chemical Shift (ppm) | |
| Key IR Vibrational Frequencies (cm-1) |
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational flexibility and dynamic behavior of molecules over time. researchgate.netnih.gov For quinoline derivatives, MD simulations can provide insights into how these molecules interact with their environment, such as a solvent or a biological receptor. researchgate.net These simulations can reveal the most stable conformations and the key intermolecular interactions that govern the molecule's behavior. researchgate.netnih.gov For instance, MD simulations have been employed to investigate the binding of quinoline derivatives to the active site of enzymes like acetylcholinesterase, providing a dynamic picture of the binding process and the stability of the ligand-protein complex. researchgate.net
Molecular Docking Studies for Predictive Binding Modes with Biological Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcps.org This technique is widely used in drug discovery to predict the binding mode of a ligand to the active site of a protein. nih.govijcps.org For quinoline derivatives, which are known to possess a wide range of biological activities, molecular docking studies can help identify potential biological targets and elucidate the structural basis for their activity. nih.govfrontiersin.org For example, docking studies have been used to investigate the binding of quinoline derivatives to targets such as the epidermal growth factor receptor (EGFR) and Leishmania major N-myristoyltransferase. nih.govfrontiersin.org These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity. ijcps.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are developed by correlating molecular descriptors (physicochemical properties, 2D and 3D structural features) with the observed biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com Various machine learning methods are employed to build robust QSAR models for quinoline derivatives to predict their activity against different targets. nih.gov
In Silico Assessment of Bioavailability-Related Parameters (e.g., Lipinski's Rule of Five, log D, log P)
The bioavailability of a drug candidate is a critical factor in its development. In silico methods are widely used to predict key parameters related to bioavailability, such as lipophilicity and adherence to established guidelines like Lipinski's Rule of Five.
Lipinski's Rule of Five: This rule provides a set of guidelines to assess the druglikeness of a molecule and its likelihood of being orally bioavailable. The rule states that an orally active drug should generally have: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a partition coefficient (log P) not greater than 5. drugbank.com Molecules that violate more than one of these rules may have problems with oral bioavailability. drugbank.com
log P and log D: The partition coefficient (log P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). acdlabs.com For ionizable molecules, the distribution coefficient (log D) is used, which takes into account the pH of the environment and the pKa of the compound. acdlabs.comresearchgate.net These parameters are crucial for predicting a molecule's absorption and distribution in the body. acdlabs.com Various computational methods and algorithms, such as AlogP and XlogP, are available to predict these values. nih.gov
Table 3: Predicted Bioavailability-Related Parameters for this compound
| Parameter | Predicted Value/Assessment |
| Molecular Weight | 201.22 g/mol . |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| log P | |
| log D (at pH 7.4) | |
| Lipinski's Rule of Five | Compliant |
In Vitro Biological Mechanism of Action Studies for 2 Quinolin 6 Yl Propanoic Acid
Target Identification and Interaction Mechanisms with Cellular Receptors and Enzymes
The quinoline (B57606) core is a prevalent feature in a number of kinase inhibitors, suggesting that enzymes are a primary target class for this family of compounds. mdpi.comacs.org While the specific enzymatic targets of 2-(Quinolin-6-yl)propanoic acid have not been definitively identified, research on analogous structures provides valuable insights into its potential mechanisms.
Principles of Enzyme Inhibition: Enzyme inhibition by small molecules like quinoline derivatives can occur through various mechanisms. Competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency. Uncompetitive inhibitors bind only to the enzyme-substrate complex. The kinetics of these interactions, often expressed as the half-maximal inhibitory concentration (IC₅₀), quantify the potency of the inhibitor.
Epidermal Growth Factor Receptor (EGFR) Inhibition by Related Compounds: A study on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, which share a propanoic acid-like side chain with the quinoline core, demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. acs.org One of the most potent compounds from this series, compound 9e, exhibited an IC₅₀ value of 16.89 nM against EGFR. acs.org This potent inhibition suggests that similar quinoline-based structures could also target EGFR, a receptor frequently implicated in cancer cell proliferation.
Table 1: EGFR Inhibition by N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide Derivatives
| Compound | EGFR Inhibition (%) | IC₅₀ (nM) |
|---|---|---|
| 9c | 95.7 | 27.9 |
| 9d | 89.8 | 30.4 |
| 9e | 97.0 | 16.89 |
| 9g | 86.8 | 52.7 |
Data sourced from a study on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, which are structurally related to this compound. acs.org
Modulation of Intracellular Signaling Cascades and Cellular Pathways
The quinoline scaffold is a recurring motif in compounds designed to modulate key cellular pathways involved in cancer progression, such as cell cycle control, apoptosis, and angiogenesis. mdpi.comnih.gov
Cell Cycle Progression: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a hallmark of cancer. Studies on various quinoline derivatives have demonstrated their ability to induce cell cycle arrest at different phases. For instance, certain hybrid 2-quinolone derivatives have been shown to cause cell cycle arrest at the G2/M phase in HepG2 cancer cells. doi.org Another study on a quinoline-2-carboxylic acid aryl ester revealed a significant blockade of the S phase of the cell cycle in PC3 prostate cancer cells. nih.gov These findings suggest that this compound may also interfere with the machinery that controls cell division.
Apoptosis Pathways: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. Quinoline derivatives have been shown to trigger apoptotic cell death through various mechanisms. nih.gov For example, a synthesized aryl ester of quinoline-2-carboxylic acid was found to induce apoptosis in PC3 cells, as evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9. nih.gov Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, induced both apoptosis and autophagy in pancreatic cancer cells through endoplasmic reticulum (ER) stress and inhibition of the Akt/mTOR signaling pathway. nih.gov
Angiogenesis Modulation: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibiting this process is a key strategy in cancer therapy. While direct studies on the anti-angiogenic properties of this compound are lacking, the broader class of quinoline derivatives has shown promise in this area. nih.gov In vitro angiogenesis assays, such as the tube formation assay, are commonly used to screen for compounds that can inhibit the ability of endothelial cells to form capillary-like structures. nih.govrndsystems.com
Investigation of Stereoisomeric Effects on Biological Mechanisms in Vitro
The propanoic acid moiety of this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images, or stereoisomers: (R)-2-(Quinolin-6-yl)propanoic acid and (S)-2-(Quinolin-6-yl)propanoic acid. It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
While no specific studies have been published detailing the stereoisomeric effects of this compound, research on other chiral compounds demonstrates the importance of this aspect. The differential activity of stereoisomers underscores the necessity of synthesizing and evaluating the individual enantiomers of this compound to fully understand its biological mechanism of action.
In Vitro Model Systems for Mechanistic Elucidation
A variety of in vitro model systems are employed to unravel the biological mechanisms of action of novel compounds. These systems range from simple cell-free assays to more complex cell-based models that can recapitulate specific aspects of human physiology and disease.
Cell-Free Biochemical Assays: To identify direct molecular targets, cell-free biochemical assays are invaluable. These assays utilize purified enzymes or receptors to assess the inhibitory or binding potential of a compound in a controlled environment, free from the complexities of a living cell. For example, a luminescent kinase assay could be used to determine the inhibitory activity of this compound against a panel of purified kinases, including EGFR. acs.org
Specific Cell Lines for Pathway Analysis: The selection of appropriate cell lines is critical for investigating the effects of a compound on specific cellular pathways. For instance, cancer cell lines with well-characterized genetic backgrounds, such as the MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer) cell lines, are frequently used to evaluate the anti-proliferative, apoptotic, and cell cycle effects of quinoline derivatives. doi.orgnih.govnih.gov To study effects on angiogenesis, human umbilical vein endothelial cells (HUVECs) are a standard model for tube formation assays. nih.gov
Table 2: Examples of In Vitro Models for Studying Quinoline Derivatives
| Assay Type | Model System | Biological Question | Reference |
|---|---|---|---|
| Cytotoxicity Assay | MCF-7, K-562, HeLa cell lines | Anti-proliferative activity | nih.gov |
| Cell Cycle Analysis | PC3, HepG2 cell lines | Impact on cell division | doi.orgnih.gov |
| Apoptosis Assay | PC3, PANC-1, MIA PaCa-2 cell lines | Induction of programmed cell death | nih.govnih.gov |
| Angiogenesis Assay | HUVEC, aortic ring explants | Inhibition of new blood vessel formation | nih.gov |
Interaction with Biological Membranes and Cellular Uptake Mechanisms
The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and intracellular activity. The physicochemical properties of this compound, including its lipophilicity and ionization state, will influence its interaction with the lipid bilayer of cell membranes.
Principles of Cellular Uptake: Small molecules can cross cell membranes through passive diffusion, facilitated diffusion, or active transport. Passive diffusion is driven by the concentration gradient and is favored by lipophilic, uncharged molecules. Facilitated diffusion and active transport involve membrane proteins that bind to the molecule and transport it across the membrane. For acidic compounds like this compound, the pH of the environment will affect its charge and, consequently, its ability to passively diffuse.
In Vitro Models for Studying Membrane Interaction and Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drugs. nih.govnih.govyoutube.com When cultured, these cells differentiate into a monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. nih.govyoutube.com Permeability studies using Caco-2 cells can determine the rate of transport of a compound from the apical (intestinal lumen) to the basolateral (bloodstream) side, providing an estimate of its oral absorption.
Liposomes, which are artificial vesicles composed of a lipid bilayer, are another valuable tool for studying drug-membrane interactions. mdpi.com By incorporating a compound into liposomes formulated with different lipids, researchers can investigate how the compound partitions into the membrane and affects its physical properties, such as fluidity and phase transition temperature. mdpi.com
Academic Research on Analogs and Derivatives of 2 Quinolin 6 Yl Propanoic Acid: Structure Mechanism Insights
Systematic Structural Modification of the Quinoline (B57606) Ring System and its Impact on Biological Mechanism
Systematic modifications of the quinoline ring, including the formation of quinolin-2-one and quinolin-4-yl derivatives, have been a key strategy in the development of new therapeutic agents. These alterations significantly influence the biological activity of the resulting compounds.
Quinolin-2-one Derivatives:
The chemistry of quinolin-2-one is versatile, allowing for substitutions at multiple positions. nih.gov The ambident nucleophilic character of the N and O atoms directs reactions with electrophiles, leading primarily to N-substituted products. nih.gov For instance, the reaction of 2-quinolinone with methyl acrylate (B77674) under Michael reaction conditions yields N-substituted quinolin-2-ones. nih.gov These derivatives have been investigated for various biological activities, including anticancer and antibacterial effects. nih.govnih.gov
A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives were synthesized and evaluated for their cytotoxic activities. nih.gov The synthetic strategy involved the chemoselective reaction of 2-quinolinone with methyl acrylate, followed by modifications of the resulting ester and its corresponding carboxylic acid and hydrazide. nih.gov These building blocks allow for the attachment of various organic residues to enhance biological activity. nih.gov
In the realm of antibacterial research, certain quinolin-2-one derivatives have demonstrated significant activity against multidrug-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, compounds 6c, 6l, and 6o from one study showed potent antibacterial effects. nih.gov Notably, compound 6c also exhibited substantial antibiofilm activity against an MRSA strain. nih.gov
Furthermore, based on a common pharmacophore of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of quinolin-2-one derivatives were synthesized and tested for their in vitro activity against HIV-1 reverse transcriptase (RT). nih.gov Compounds 4a2 and 4d2 displayed inhibitory activities with IC50 values of 0.21 and 0.15 μM, respectively, interacting with the allosteric pocket of RT in a manner similar to efavirenz. nih.gov The design of these compounds involved replacing the cyclopropylethynyloxy moiety of known inhibitors with a hydrophobic aromatic ring linked to the quinolin-2-one scaffold. nih.gov
Quinolin-4-yl Derivatives:
Derivatives of quinoline-4-carboxylic acid are recognized for their anti-inflammatory and analgesic properties. researchgate.netconsensus.app Research has also explored 2-(aryl or heteroaryl)quinolin-4-amines as potential anti-HIV-1 agents. nih.gov A study involving thirty-eight such derivatives, with varying substitutions on the amino group, revealed that some compounds exhibit anti-HIV-1 activity at micromolar concentrations with low cellular toxicity. nih.gov The most active and least toxic among these were derivatives of 2-(3-pyridyl)quinoline. nih.gov
Variations in the Propanoic Acid Moiety and Linker Chemistry within the Scaffold
Modifications to the propanoic acid moiety and the linker connecting it to the quinoline core are crucial for modulating the pharmacological properties of these compounds. The ester, carboxylic acid, and hydrazide forms of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid serve as versatile intermediates for such modifications. nih.gov These intermediates can be coupled with various amines and other organic residues through methods like dicyclohexyl carbodiimide (B86325) (DCC) or azide (B81097) coupling, allowing for the introduction of diverse functional groups to enhance biological activity. nih.gov
For instance, the hydrazide can be reacted with triethyl orthoformate or carbon disulfide to generate different heterocyclic systems. nih.gov Multicomponent reactions involving the carboxylic acid and various amines have been used to create a library of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. nih.gov These structural variations influence the lipophilicity, hydrophilicity, and ultimately the biological efficacy of the compounds. nih.gov
Development of Hybrid Compounds Integrating 2-(Quinolin-6-yl)propanoic Acid Scaffolds with Other Pharmacophores
The strategy of creating hybrid compounds by combining the quinoline scaffold with other pharmacophores has yielded promising results in drug discovery. This approach aims to develop multi-target agents with novel mechanisms of action. nih.gov
One notable example is the development of 1,2,4-triazine-quinoline hybrids as potent multi-target inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov These hybrids were designed to dually inhibit cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). Among these, a hybrid compound, 8e , which incorporates a 6-benzyl triazine and a 6-benzyloxy 2-hydroxyquinoline, emerged as a highly potent and selective COX-2 inhibitor. nih.gov Its COX-2 inhibitory potency was found to be approximately 59 times greater than that of diclofenac (B195802) sodium. nih.gov
The design of these hybrids involved linking different substituted triazine moieties to various substituted quinoline rings. The nature and position of substituents on both the triazine and quinoline rings were found to significantly impact the inhibitory activity and selectivity. For example, in the benzyl (B1604629) triazine-quinoline hybrids, a 6-benzyloxy substitution on the quinoline ring was favored for both COX-2 potency and selectivity. nih.gov
Comparative Analysis of Structure-Mechanism Relationships Across Series of Related Derivatives
The systematic study of related derivatives allows for the elucidation of structure-activity relationships (SAR), providing valuable guidance for the design of more potent and selective compounds.
In the series of 1,2,4-triazine-quinoline hybrids, a clear SAR was established. For instance, among the benzyl triazine-quinoline hybrids (8a-e), the order of preference for substitution on the quinoline ring for COX-2 inhibition was 6-benzyloxy > 6-isopropoxy > 7-methoxy > 6-methoxy > 6-methyl > unsubstituted. nih.gov This indicates that bulky substituents at the 6-position of the quinoline ring enhance activity.
Similarly, for quinolin-2-one derivatives synthesized as potential HIV-1 RT inhibitors, SAR studies and docking analyses were performed. nih.gov These studies revealed that analogues 4a2 and 4d2 were the most active, with a mode of interaction with the RT allosteric pocket similar to that of known NNRTIs. nih.gov
Quantitative structure-activity relationship (QSAR) analyses have also been applied to series of quinoline derivatives. For 2-(aryl or heteroaryl)quinolin-4-amines with anti-HIV-1 activity, classical linear regression correlations and a Free-Wilson approach provided guidelines for designing new active compounds within this class. nih.gov
The table below summarizes the biological activities of selected quinoline derivatives discussed in this article.
| Compound Class | Specific Derivative(s) | Biological Activity | Key Structural Features | Citations |
| Quinolin-2-one | 6c, 6l, 6o | Antibacterial (anti-MRSA) | Varied substitutions on the quinolin-2-one core | nih.gov |
| Quinolin-2-one | 4a2, 4d2 | Anti-HIV-1 RT | Hydrophobic aromatic ring linked to quinolin-2-one | nih.gov |
| Quinolin-4-yl amine | 2-(3-pyridyl)quinoline derivatives | Anti-HIV-1 | 3-pyridyl group at the 2-position of the quinoline | nih.gov |
| 1,2,4-Triazine-Quinoline Hybrid | 8e | COX-2 Inhibition | 6-benzyl triazine and 6-benzyloxy 2-hydroxyquinoline | nih.gov |
Future Research Directions and Methodological Advancements for 2 Quinolin 6 Yl Propanoic Acid
Development of Advanced Synthetic Methodologies for Enantiomerically Pure Compounds
The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even contribute to undesirable effects. viamedica.pl For 2-(quinolin-6-yl)propanoic acid, which possesses a chiral center at the alpha-position of the propanoic acid moiety, the development of methods to produce single enantiomers is of paramount importance. Future research in this area should focus on advanced asymmetric synthetic strategies.
Several established methods for the synthesis of enantiomerically pure 2-arylpropanoic acids, a class of compounds structurally related to this compound, can be adapted and optimized. nih.govresearchgate.netmdpi.com These approaches include:
Asymmetric Catalysis: This involves the use of a chiral catalyst to stereoselectively create the desired enantiomer. A notable example is the asymmetric hydrovinylation of vinyl arenes, which can produce the precursor to the final propanoic acid with high enantiomeric excess. nih.gov Another approach is the Brønsted acid-catalyzed intramolecular aza-Michael addition, which has been used to create chiral dihydroquinolinones, demonstrating the applicability of this type of catalysis to quinoline (B57606) systems. rsc.orgresearchgate.netnih.gov Chiral Lewis acid complexes, such as those involving titanium (IV), have also been used to promote asymmetric reactions to form quinoline derivatives. nih.gov
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. Asymmetric transfer hydrogenation has been successfully applied to the kinetic resolution of axially chiral quinoline derivatives, a strategy that could potentially be adapted for the resolution of centrally chiral compounds like this compound. acs.org Non-enzymatic kinetic resolution using chiral acyl-transfer catalysts is another promising avenue. mdpi.com
Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically pure product. The use of 1,3-dithiane (B146892) 1-oxide (DiTOX) units as chiral auxiliaries has been effective in the enantioselective synthesis of α-arylpropanoic acids. rsc.org
Chiral Derivatizing Agents: New chiral derivatizing agents based on the quinoline scaffold itself have been synthesized. asianpubs.org These can be used to form diastereomers that can then be separated using standard chromatographic techniques like RP-HPLC, followed by cleavage of the derivatizing agent to yield the pure enantiomer. asianpubs.org
Future work should aim to develop a scalable and efficient synthesis that provides access to both enantiomers of this compound in high purity, enabling a thorough investigation of their individual biological properties.
Integration of Sophisticated Computational Approaches for De Novo Design and Optimization of Bioactive Scaffolds
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rapid design and optimization of new drug candidates. mdpi.com For this compound, these approaches can be leveraged to design novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed for a series of quinoline derivatives to understand the relationship between their three-dimensional structure and biological activity. researchgate.net By analyzing the contour maps generated from these models, researchers can identify which structural features are crucial for activity and use this information to design more potent compounds. researchgate.netasianpubs.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. researchgate.net For quinoline derivatives, docking studies have been used to investigate interactions with various targets, including kinases and HIV reverse transcriptase. researchgate.netnih.gov This allows for the rational design of modifications to the this compound scaffold to enhance binding affinity and selectivity.
De Novo Design: Advanced computational methods, including artificial intelligence (AI) and machine learning, are now capable of designing entirely new molecules from scratch. researchgate.netacs.org Generative models, such as recurrent neural networks (RNNs) and reinforcement learning frameworks, can be trained on large datasets of known bioactive compounds to learn the underlying principles of molecular design. rsc.orgresearchgate.net These models can then be used to generate novel scaffolds based on the quinoline ring system, optimized for specific biological targets and desired drug-like properties. rsc.org
The integration of these computational approaches will accelerate the discovery of new lead compounds derived from the this compound structure, reducing the time and cost associated with traditional trial-and-error synthesis and screening. rsc.org
Exploration of Novel In Vitro Biological Targets and Mechanisms beyond Current Scope
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. mdpi.comnih.govyoutube.com While some biological targets for quinoline compounds are known, a comprehensive understanding of the potential interactions of this compound is likely incomplete. Future research should therefore focus on exploring novel in vitro biological targets and elucidating its mechanisms of action.
Promising areas for investigation include:
Kinase Inhibition: Many quinoline-based compounds have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. acs.orgcapes.gov.br Screening this compound and its derivatives against a broad panel of kinases could identify novel inhibitors of signaling pathways implicated in cancer and other diseases. acs.org For example, some quinoline derivatives have shown inhibitory activity against c-Met kinase and EGFR/HER-2. mdpi.comsemanticscholar.org
Epigenetic Targets: DNA methyltransferases (DNMTs) are enzymes that play a crucial role in epigenetic regulation and are attractive targets for cancer therapy. Novel quinoline compounds have been developed that act as both DNMT inhibitors and degraders, suggesting a potential dual mechanism of action. mdpi.com Investigating the effect of this compound on these and other epigenetic targets could reveal new therapeutic opportunities.
Proteomics-Based Target Identification: Functional proteomics approaches can be used to identify the protein binding partners of a small molecule. nih.gov For instance, affinity chromatography using a quinoline-based probe identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as specific targets of certain quinoline drugs. nih.gov Applying similar techniques to this compound could uncover previously unknown biological targets.
Antiparasitic and Antimicrobial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885). There is also evidence of quinoline derivatives having activity against other parasites and bacteria. Therefore, screening this compound against a diverse panel of pathogens could identify new anti-infective leads.
A systematic and unbiased screening approach, coupled with detailed mechanistic studies, will be essential to fully map the biological activity profile of this compound and its analogs.
Translational Research Prospects for Lead Compound Identification and Pre-clinical Development (emphasizing the research pipeline)
Translational research is the process of turning promising laboratory discoveries into new health solutions. nih.gov For a compound like this compound, a clear understanding of the translational research pipeline is crucial for its potential journey from a chemical entity to a clinical candidate. This pipeline involves several key stages:
Lead Identification and Optimization: Once a promising biological activity is identified for this compound (the "hit"), the process of lead optimization begins. researchgate.net This involves synthesizing and testing analogs of the initial compound to improve its potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME). researchgate.net Computational methods, as described in section 7.2, play a significant role in this phase.
Pre-clinical Development: A lead compound that meets the desired criteria enters pre-clinical development. researchgate.net This stage involves extensive in vitro and in vivo studies to establish a strong biological rationale for its use in a specific disease. rsc.org This includes demonstrating efficacy in relevant animal models of the disease and conducting safety and toxicology studies to identify any potential adverse effects. rsc.org The development of suitable formulations for administration is also a key part of this phase.
Investigational New Drug (IND) Application: If the pre-clinical data is promising, a comprehensive data package is compiled and submitted to regulatory authorities (such as the FDA in the United States) in an Investigational New Drug (IND) application. This application seeks permission to begin clinical trials in humans.
Clinical Trials: This phase is typically divided into three stages:
Phase I: The new drug is tested in a small group of healthy volunteers to assess its safety, determine a safe dosage range, and identify side effects.
Phase II: The drug is given to a larger group of people with the target disease to see if it is effective and to further evaluate its safety.
Phase III: The drug is administered to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.
The path from a promising molecule to an approved drug is long, complex, and has a high rate of failure. rsc.org A strategic and well-informed approach to translational research, with a strong emphasis on establishing a clear link between the biological target and the disease, is essential to increase the chances of success for lead compounds derived from the this compound scaffold. rsc.orgnih.gov
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of 2-(Quinolin-6-yl)propanoic acid to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) are often necessary for cyclization steps but must avoid decomposition .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in quinoline ring formation .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during amino acid conjugation .
- Purification : Reverse-phase HPLC or recrystallization in ethanol/water mixtures ensures >95% purity .
Q. Q2. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer: Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Structural Verification : Confirm compound identity via NMR (e.g., quinoline proton shifts at δ 8.5–9.0 ppm) and high-resolution mass spectrometry .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO <0.1% v/v) .
- SAR Analysis : Compare analogs (e.g., methyl-substituted vs. cyclopropane derivatives) to isolate functional group contributions .
Q. Q3. What advanced techniques are recommended for elucidating the mechanism of action of this compound in antimicrobial studies?
Methodological Answer:
- Metabolomic Profiling : LC-MS/MS to track metabolite changes in bacterial cultures (e.g., E. coli) exposed to the compound .
- Protein Binding Assays : Surface plasmon resonance (SPR) to quantify interactions with target enzymes (e.g., dihydrofolate reductase) .
- Gene Knockout Models : Use CRISPR-Cas9 to validate target relevance in microbial resistance pathways .
Advanced Methodological Challenges
Q. Q4. How can researchers design experiments to analyze the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Scaffold Diversification : Synthesize analogs with modifications at the propanoic acid (e.g., esterification) or quinoline positions (e.g., nitro or amino substituents) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes .
- In Vivo Validation : Test top candidates in zebrafish models for bioavailability and toxicity .
Q. Q5. What steps ensure reproducibility in spectroscopic characterization of this compound?
Methodological Answer:
- NMR Standardization : Calibrate instruments with tetramethylsilane (TMS) and report solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) .
- Batch Consistency : Use a single supplier for reagents (e.g., Boc-protected intermediates) to minimize variability .
- Open Data Practices : Share raw spectral data in repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
